molecular formula C13H8N2O2 B13819678 Benzo[c]cinnoline-4-carboxylic acid

Benzo[c]cinnoline-4-carboxylic acid

Cat. No.: B13819678
M. Wt: 224.21 g/mol
InChI Key: KWWWGZFKKXCYLS-UHFFFAOYSA-N
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Description

Benzo[c]cinnoline-4-carboxylic acid is an organic compound with the molecular formula C13H8N2O2 It is a derivative of benzo[c]cinnoline, a tricyclic aromatic heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo[c]cinnoline-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the cyclization of 2,2’-diaminobiphenyl with suitable reagents to form the benzo[c]cinnoline core, followed by carboxylation to introduce the carboxylic acid group . Another method involves the diazotization of 2-aryl/alkyl ethynyl aniline followed by cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Benzo[c]cinnoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the aromatic ring or the carboxylic acid group.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Benzo[c]cinnoline-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzo[c]cinnoline-4-carboxylic acid and its derivatives involves interactions with various molecular targets. These interactions can affect different biological pathways, leading to the observed biological activities. For example, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[c]cinnoline-4-carboxylic acid is unique due to its specific tricyclic structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H8N2O2

Molecular Weight

224.21 g/mol

IUPAC Name

benzo[c]cinnoline-4-carboxylic acid

InChI

InChI=1S/C13H8N2O2/c16-13(17)10-6-3-5-9-8-4-1-2-7-11(8)14-15-12(9)10/h1-7H,(H,16,17)

InChI Key

KWWWGZFKKXCYLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C(=CC=C3)C(=O)O)N=N2

Origin of Product

United States

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